α-Glucosidase Inhibitory Activity: 3-Thienyl vs. 2-Thienyl Thiazole Derivatives
In a 2024 study by Ullah et al., a series of thiophene carbaldehyde-based thiazole derivatives were evaluated for in vitro α-glucosidase inhibition. Among the 3-thienyl derivatives synthesized from 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, compound 3i exhibited an IC50 of 10.21±1.84 µM, while compound 3b showed an IC50 of 11.14±0.99 µM [1]. This represents a 6- to 8-fold improvement in potency compared to less active 3-thienyl derivatives such as 3j (IC50 82.31±0.31 µM) and 3a (IC50 88.36±1.21 µM), demonstrating that specific structural modifications on the 3-thienyl scaffold can yield potent α-glucosidase inhibitors [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derivative 3i (IC50 = 10.21±1.84 µM); Derivative 3b (IC50 = 11.14±0.99 µM) [derived from 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde scaffold] |
| Comparator Or Baseline | Less active 3-thienyl derivatives: 3j (IC50 = 82.31±0.31 µM), 3a (IC50 = 88.36±1.21 µM); Standard acarbose (IC50 = 34.43±1.02 µM) |
| Quantified Difference | 6- to 8-fold greater potency for optimized 3-thienyl derivatives vs. less active analogs; up to 3.4-fold more potent than acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; pH 6.8; 37°C; p-nitrophenyl-α-D-glucopyranoside substrate |
Why This Matters
This data demonstrates that the 3-thienyl scaffold can be optimized to yield potent α-glucosidase inhibitors, providing a differentiated starting point for antidiabetic drug discovery compared to unoptimized or alternative scaffolds.
- [1] Ullah, N., Alam, A., Zainab, Elhenawy, A. A., Naz, S., Islam, M. S., Ahmad, S., Shah, S. A. A., & Ahmad, M. ChemistrySelect 2024, 9(8), e202304601. DOI: 10.1002/slct.202304601. View Source
